

# Investigating the Antimicrobial and Antifungal Activity of Methyl Propyl Trisulfide: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Methyl propyl trisulfide*

Cat. No.: *B106692*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Methyl propyl trisulfide** (MPTS) is an organosulfur compound naturally found in plants of the Allium genus, such as onions and garlic. These compounds are known for their characteristic flavors and a range of potential health benefits.<sup>[1][2]</sup> While research into the specific bioactivities of **methyl propyl trisulfide** is ongoing, related organosulfur compounds have demonstrated notable antimicrobial and antifungal properties. This technical guide provides an in-depth overview of the current understanding of the antimicrobial and antifungal activities of trisulfides, with a focus on **methyl propyl trisulfide** where data is available, and drawing comparisons with closely related and more extensively studied trisulfides. The guide details experimental protocols for assessing antimicrobial activity and explores the proposed mechanisms of action.

## Antimicrobial and Antifungal Activity: Quantitative Data

Direct quantitative data on the antimicrobial and antifungal activity of **methyl propyl trisulfide** is limited in publicly available scientific literature. However, studies on analogous trisulfides, such as diallyl trisulfide (DATS) and dimethyl trisulfide (DMTS), provide valuable insights into the potential efficacy of this class of compounds. The antimicrobial activity of diallyl polysulfides

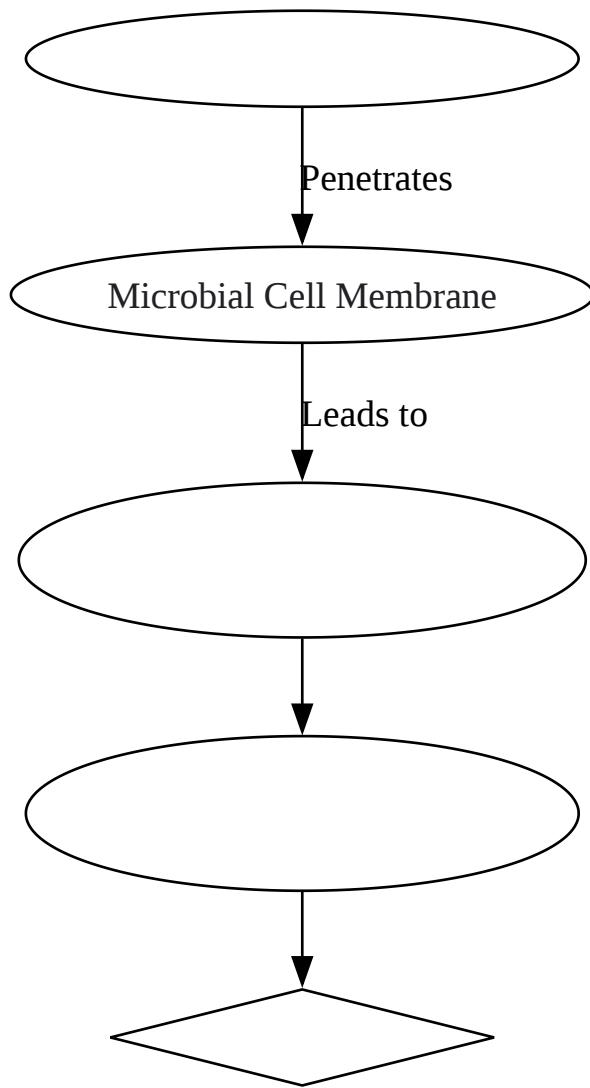
is influenced by the number of sulfur atoms, with a higher number of sulfur atoms correlating with increased activity.[\[3\]](#)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for related trisulfide compounds against various bacterial and fungal strains. It is important to note that these values are for diallyl trisulfide and a poly(trisulfide) prodrug, and not directly for **methyl propyl trisulfide**.

Table 1: Minimum Inhibitory Concentration (MIC) of Diallyl Trisulfide (DATS) against *Campylobacter jejuni*[\[4\]](#)

| Bacterial Strain                                      | Number of Isolates | MIC Range ( $\mu\text{g/mL}$ ) |
|-------------------------------------------------------|--------------------|--------------------------------|
| <i>Campylobacter jejuni</i> (chicken isolates)        | 14                 | $\leq 8 - 64$                  |
| <i>Campylobacter jejuni</i> (reference strain 81-176) | 1                  | 32                             |

Table 2: Minimum Inhibitory Concentration (MIC) of a Poly(trisulfide) Prodrug[\[5\]](#)


| Microorganism                | Strain | MIC ( $\mu\text{g/mL}$ ) |
|------------------------------|--------|--------------------------|
| <i>Candida albicans</i>      | -      | < 8                      |
| <i>Staphylococcus aureus</i> | -      | 16                       |
| <i>Escherichia coli</i>      | -      | > 512                    |

## Mechanism of Action

The primary proposed mechanism of antimicrobial and antifungal action for trisulfides is the disruption of microbial cell membranes.[\[6\]](#) It is believed that these compounds can penetrate the lipid bilayer of the cell membrane, leading to increased permeability and subsequent leakage of intracellular components, ultimately resulting in cell death.[\[7\]\[8\]](#)

Scanning electron microscopy studies of bacteria treated with diallyl trisulfide have shown significant morphological changes, including cell membrane damage, shrinkage, and the

formation of voids on the cell surface.[4] Furthermore, some organosulfur compounds have been shown to form disulfide bonds with free sulfhydryl groups of essential microbial enzymes, thereby inactivating them and disrupting cellular processes.[7]



[Click to download full resolution via product page](#)

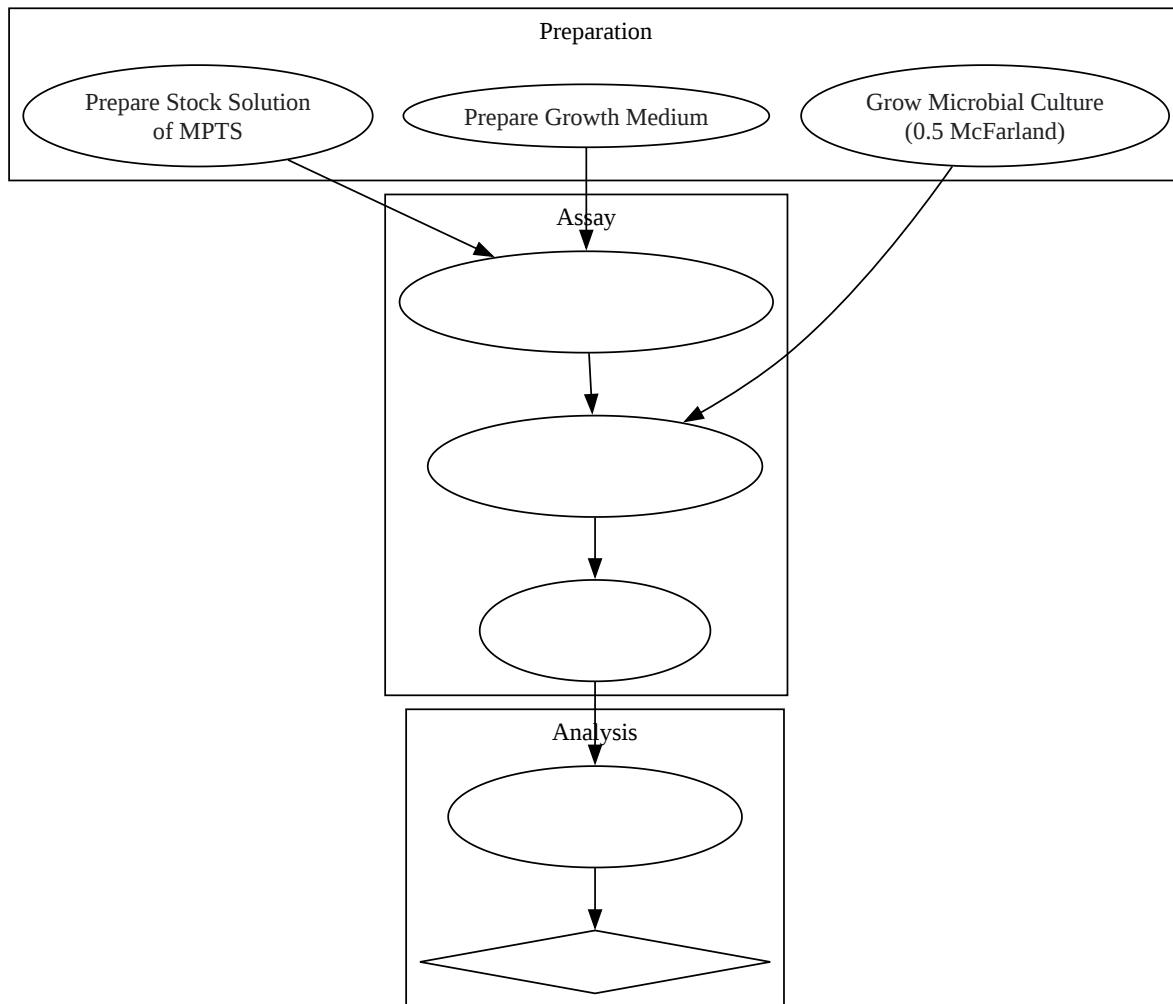
## Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antimicrobial and antifungal activity of compounds like **methyl propyl trisulfide**.

### Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

The broth microdilution assay is a standard method for determining the MIC of an antimicrobial agent.[9][10]

### 1. Preparation of Materials:


- Test Compound: Prepare a stock solution of **methyl propyl trisulfide** in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and dilute it to the desired starting concentration in the appropriate growth medium.
- Microbial Cultures: Grow the test bacteria or fungi in a suitable liquid medium to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately  $1-2 \times 10^8$  CFU/mL for bacteria.
- Growth Media: Use appropriate sterile broth media, such as Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 for fungi.
- 96-Well Microtiter Plates: Use sterile, flat-bottomed 96-well plates.

### 2. Assay Procedure:

- Perform serial two-fold dilutions of the **methyl propyl trisulfide** solution across the wells of the 96-well plate using the growth medium.
- Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL.
- Include a positive control (microbial suspension in medium without the test compound) and a negative control (medium only).
- Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.

### 3. Determination of MIC:

- The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.[9][10] Growth can be assessed visually or by measuring the optical density at 600 nm ( $OD_{600}$ ) using a microplate reader.

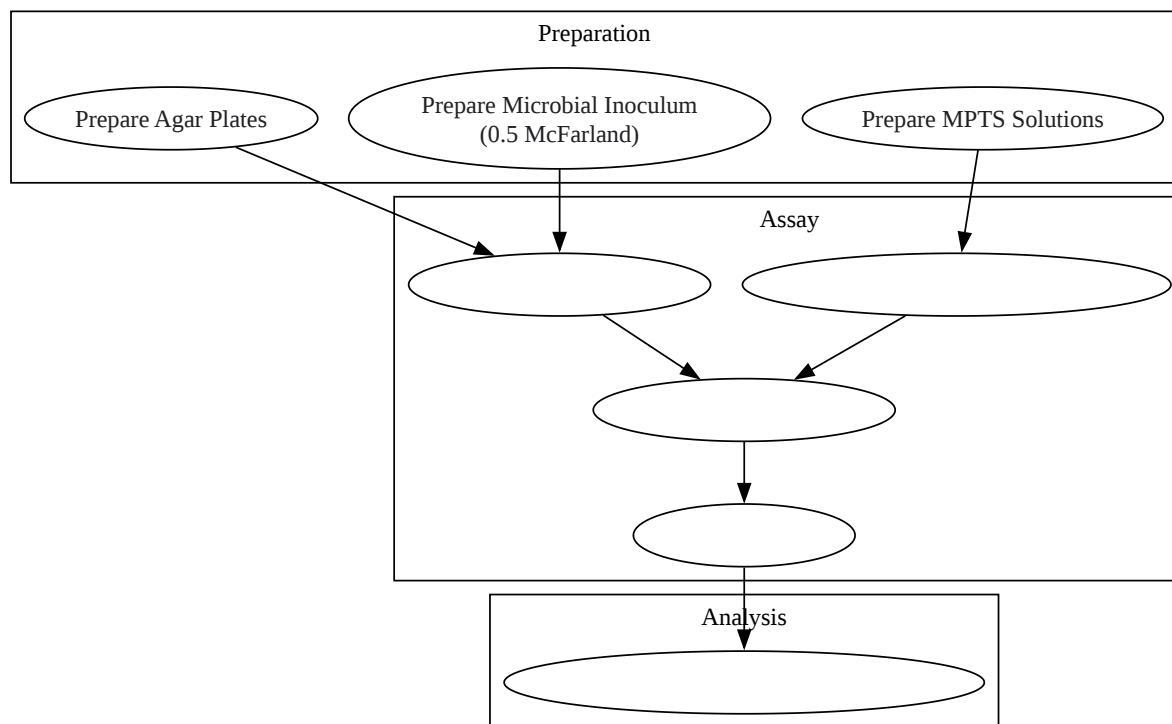


[Click to download full resolution via product page](#)

## Agar Disk Diffusion Assay

The agar disk diffusion method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to an antimicrobial agent.

### 1. Preparation of Materials:


- Agar Plates: Prepare sterile Mueller-Hinton agar plates for bacteria or Sabouraud Dextrose agar plates for fungi.
- Microbial Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
- Filter Paper Disks: Use sterile filter paper disks (6 mm in diameter).
- Test Compound: Prepare solutions of **methyl propyl trisulfide** at various concentrations.

### 2. Assay Procedure:

- Evenly spread the microbial inoculum onto the surface of the agar plate using a sterile cotton swab.
- Impregnate the sterile filter paper disks with a known volume of the **methyl propyl trisulfide** solution.
- Place the impregnated disks onto the surface of the inoculated agar plate.
- Include a negative control disk (impregnated with the solvent used to dissolve the test compound) and a positive control disk (impregnated with a known antibiotic or antifungal).
- Incubate the plates under appropriate conditions.

### 3. Measurement of Zone of Inhibition:

- After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.



[Click to download full resolution via product page](#)

## Conclusion and Future Directions

While direct evidence for the antimicrobial and antifungal activity of **methyl propyl trisulfide** is still emerging, the available data on related trisulfides strongly suggest its potential as a bioactive compound. The proposed mechanism of action, involving the disruption of microbial cell membranes, is a promising avenue for the development of new antimicrobial agents.

Future research should focus on:

- Quantitative analysis: Determining the MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of pure **methyl propyl trisulfide** against a broad spectrum of clinically relevant bacteria and fungi.
- Mechanism elucidation: Further investigating the precise molecular interactions between **methyl propyl trisulfide** and microbial cell membranes and enzymes.
- In vivo studies: Evaluating the efficacy and safety of **methyl propyl trisulfide** in animal models of infection.

A deeper understanding of the antimicrobial properties of **methyl propyl trisulfide** could lead to its application in various fields, including pharmaceuticals, food preservation, and agriculture.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Methyl propyl trisulfide | C4H10S3 | CID 5319765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound Methyl propyl trisulfide (FDB008556) - FooDB [foodb.ca]
- 3. Antimicrobial properties of hydrophobic compounds in garlic: Allicin, vinyldithiin, ajoene and diallyl polysulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Effect and the Mechanism of Diallyl Trisulfide against *Campylobacter jejuni* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Buy Methyl propyl trisulfide | 17619-36-2 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. Fumigation with dimethyl trisulfide to inhibit *Aspergillus flavus* growth, aflatoxin B1 production and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. emerypharma.com [emerypharma.com]

- To cite this document: BenchChem. [Investigating the Antimicrobial and Antifungal Activity of Methyl Propyl Trisulfide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b106692#investigating-the-antimicrobial-and-antifungal-activity-of-methyl-propyl-trisulfide>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)